2-azido-N,N-bis(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N,N-bis(2-methoxyethyl)acetamide (2-ABA) is an organic compound with a wide range of scientific applications. It is a derivative of acetamide and has an azido group attached to the nitrogen atom. It is a white crystalline solid that is soluble in water and is commercially available. 2-ABA has been studied extensively in the fields of biochemistry, medicinal chemistry, and pharmacology.
Scientific Research Applications
Propellant Applications
Azides are known for their application in propellants due to their high nitrogen content, which can produce a high impulse when decomposed. For instance, DMAZ (dimethylaminoazide), a related azide compound, has shown promise as a replacement for traditional hydrazine propellants .
Polymer Research
Azides can be incorporated into polymers to modify their properties. For example, copolymers of PMOEAm (poly(N,N-bis(2-methoxyethyl)acrylamide)) with nonthermoresponsive PDMAm and thermoresponsive PEOEAm have been synthesized to broaden the thermoresponsive range of PMOEAm .
Medicinal Chemistry
Azides are valuable in medicinal chemistry for synthesizing various bioactive molecules. They serve as intermediates in the preparation of heterocycles such as tetrazoles, triazolines, and triazoles, which have applications in drug development .
Organic Synthesis
In organic synthesis, azides are intermediates for creating heterocycles with one or two heteroatoms, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles are crucial in developing pharmaceuticals and agrochemicals .
Click Chemistry
Azides are used in click chemistry reactions due to their reactivity and specificity. They can be used as fluorescence tagging probes for monitoring reactions in real-time, which is valuable in pharmacokinetic studies .
Material Science
In material science, azides can be used to synthesize novel materials with unique properties. For example, α-azido ketones have been used to create new types of polymers and coatings through thermal decomposition .
properties
IUPAC Name |
2-azido-N,N-bis(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-14-5-3-12(4-6-15-2)8(13)7-10-11-9/h3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKGOCVYSVOBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N,N-bis(2-methoxyethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.